molecular formula C9H13BO2 B1303771 2-Isopropylphenylboronic acid CAS No. 89787-12-2

2-Isopropylphenylboronic acid

Cat. No. B1303771
CAS RN: 89787-12-2
M. Wt: 164.01 g/mol
InChI Key: KTZUVUWIBZMHMC-UHFFFAOYSA-N
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Description

2-Isopropylphenylboronic acid is a derivative of phenylboronic acid with an isopropyl group at the ortho position. It is part of a broader class of compounds known as arylboronic acids, which are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Arylboronic acids are known for their versatility and are involved in various chemical transformations, including amidation and glycosylation reactions .

Synthesis Analysis

The synthesis of arylboronic acids can be achieved through various methods. For instance, an electrochemical synthesis approach has been used to produce 2-hydroxy-2-(p-isobutylphenyl)-propionic acid, a precursor to 2-(p-isobutylphenyl)propionic acid, which shares structural similarities with 2-isopropylphenylboronic acid . Additionally, directed ortho-metalation reactions have been employed to synthesize related compounds such as 2-ethoxy-3-pyridylboronic acid on a large scale . These methods highlight the potential pathways that could be adapted for the synthesis of 2-isopropylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of arylboronic acids is characterized by the presence of a boronic acid group attached to an aromatic ring. This group participates in various intermolecular and intramolecular interactions. For example, 2-acetylphenylboronic acid monohydrate forms extensive intermolecular hydrogen bonding, creating two-dimensional molecular layers . Such structural features are crucial as they can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Arylboronic acids are reactive intermediates in many chemical reactions. The ortho-substituent on phenylboronic acids, such as the isopropyl group in 2-isopropylphenylboronic acid, can influence the reactivity of the boronic acid in catalytic processes. For example, in the dehydrative condensation between carboxylic acids and amines, the ortho-substituent plays a key role in preventing the coordination of amines to the boron atom, thus accelerating the amidation process . Similarly, perfluorophenylboronic acid has been used to catalyze the stereoselective synthesis of 2-deoxygalactosides, demonstrating the potential for 2-isopropylphenylboronic acid to participate in stereoselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their molecular structure. The presence of the boronic acid group imparts certain characteristics, such as the ability to form stable complexes with diols and the capacity to undergo reversible covalent interactions with various substrates. These properties are essential for their role in catalysis and synthesis. The chiral center in related compounds like 2-arylpropionic acids affects their biological activity and disposition, as seen in the metabolic chiral inversion and enantioselective disposition of these compounds . Although not directly related to 2-isopropylphenylboronic acid, these findings on chiral centers could provide insights into the physical and chemical behavior of chiral arylboronic acids.

Scientific Research Applications

“2-Isopropylphenylboronic acid” is a chemical compound with the formula C₉H₁₃BO₂ . It appears as a white to yellow solid and is typically stored in an inert atmosphere at temperatures between 2-8°C .

One potential application of boronic acids, such as “2-Isopropylphenylboronic acid”, is in the field of organic chemistry, specifically in the Suzuki reaction, a type of cross-coupling reaction, used for the synthesis of organic compounds .

  • Organic Chemistry : Boronic acids, such as “2-Isopropylphenylboronic acid”, are used in the Suzuki reaction, a type of cross-coupling reaction, used for the synthesis of organic compounds .

  • Material Science : Boronic acids can be used in the development of materials with unique properties .

  • Chromatography : Boronic acids can be used in chromatography, a method used to separate mixtures .

  • Chemical Synthesis : Boronic acids are used in various chemical synthesis processes .

  • Organic Chemistry : Boronic acids are used in the Suzuki reaction, a type of cross-coupling reaction, used for the synthesis of organic compounds .

  • Material Science : Boronic acids can be used in the development of materials with unique properties .

  • Chromatography : Boronic acids can be used in chromatography, a method used to separate mixtures .

  • Chemical Synthesis : Boronic acids are used in various chemical synthesis processes .

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Processes : Boronic acids are used as reagents in these processes .

  • Inverse-Electron-Demand Diels-Alder Reaction : Boronic acids are used in this type of organic reaction .

Safety And Hazards

2-Isopropylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

2-Isopropylphenylboronic acid is a promising compound in the field of organic synthesis. It is expected to find more applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

properties

IUPAC Name

(2-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUVUWIBZMHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378484
Record name 2-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylphenylboronic acid

CAS RN

89787-12-2
Record name 2-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropylbenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
Y Suzuki, M Shimizu, T Okamoto, T Sugaya… - …, 2016 - Wiley Online Library
… The reaction of 2-isopropylphenylboronic acid with D-fructose proceeds via two parallel pathways involving the boronic acid (k 1 ) and the boronate ion (k 2 ), whereas the reactions of …
W Xia, Y Li, Z Zhou, H Chen, H Liang… - Advanced Synthesis …, 2017 - Wiley Online Library
… acid and 4-methoxy-2-isopropylphenylboronic acid reacted with 12a the and corresponding products 13l, … acid and 4-benzyloxy-2-isopropylphenylboronic acid were used instead, the …
Number of citations: 25 onlinelibrary.wiley.com
K Imaminato, D Kusuyama, S Suzuki, T Sugaya… - …, 2023 - Wiley Online Library
The influence of phosphate buffer on the reaction of boronic acid with 1,2‐diol was studied using a reaction system suitable for kinetics and the reaction of 3‐nitrophenylboronic acid (3‐…
Y Suzuki, D Kusuyama, T Sugaya… - The Journal of …, 2020 - ACS Publications
… acid (3-NO 2 PhB(OH) 2 , pK a B = 7.04)}, (b) Tiron (1,4-dihydroxy-1,3-benzenedisulfonic acid disodium salt, H 2 L) with several boronic acids {2-isopropylphenylboronic acid (2-i-PrPhB(…
Number of citations: 22 pubs.acs.org
JP Wolfe, RA Singer, BH Yang… - Journal of the American …, 1999 - ACS Publications
… /pentane to give 2-isopropylphenylboronic acid (2.4 g) which was used without further purification. An oven-dried flask was charged with the crude 2-isopropylphenylboronic acid (2.4 g)…
Number of citations: 483 pubs.acs.org
TS Dexheimer, AS Rosenthal, Q Liang… - Probe Reports from …, 2014 - ncbi.nlm.nih.gov
… The methylpyrimidine triazole derivative was combined with 2-isopropylphenylboronic acid, Palladium-tetrakis triphenylphosphine (Pd(PPh 3 ) 4 ), and sodium carbonate in …
Number of citations: 30 www.ncbi.nlm.nih.gov
W Shi, Y Shi, M Xü, G Zou, XY Wu - Molecular Catalysis, 2022 - Elsevier
… B(OBu) 3 was used, the reddish-brown color developed slowly but became clearly visible after 6 h milling while the reactions of sterically demanding 2-isopropylphenylboronic acid, …
Number of citations: 6 www.sciencedirect.com
M Wang, G Xu, D Wang, Y Zou, W Frey… - Polymer …, 2015 - pubs.rsc.org
… 6-(2-(2-Propyl)phenyl)pyrid-2-ylamine was prepared via Pd-mediated coupling of 2-amino-6-bromopyridine with 2-isopropylphenylboronic acid, Deprotonation with n-BuLi followed by …
Number of citations: 11 pubs.rsc.org
K Umezawa, A Matsui, Y Nakamura… - … A European Journal, 2009 - Wiley Online Library
A new series of high‐performance fluorophores named Keio Fluors (KFL), which are based on borondipyrromethene (BODIPY), are reported. The KFL dyes cover a wide spectral range …
L Lunazzi, M Mancinelli, A Mazzanti - The Journal of Organic …, 2008 - ACS Publications
… 2-Methylphenylboronic acid, 2-ethylphenylboronic acid, 2-isopropylphenylboronic acid, and 2,3-dimethylphenylboronic acid were commercially available. 1,8-Dibromobiphenylene, 34 1…
Number of citations: 26 pubs.acs.org

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